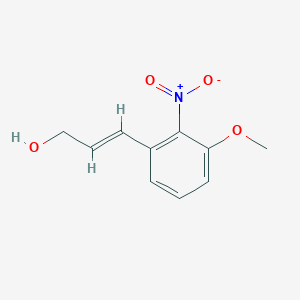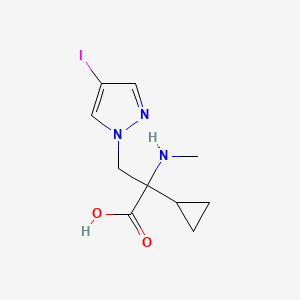
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a propen-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol typically involves the reaction of 3-methoxybenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then subjected to reduction and subsequent functional group transformations to yield the final product. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(3-methoxy-2-nitrophenyl)propanoic acid, while reduction can produce 3-(3-methoxy-2-aminophenyl)prop-2-en-1-ol.
Aplicaciones Científicas De Investigación
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a different position of the methoxy group.
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar nitro and phenyl groups but with different substituents.
Uniqueness
3-(3-Methoxy-2-nitrophenyl)prop-2-en-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, nitro group, and propen-1-ol moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
125872-82-4 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(E)-3-(3-methoxy-2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11NO4/c1-15-9-6-2-4-8(5-3-7-12)10(9)11(13)14/h2-6,12H,7H2,1H3/b5-3+ |
Clave InChI |
QECRCYMTDRVDRU-HWKANZROSA-N |
SMILES isomérico |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CO |
SMILES canónico |
COC1=CC=CC(=C1[N+](=O)[O-])C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)



![2-[2-(4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13473887.png)
![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)



![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)
![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13473920.png)
